5-Chloro-2-mercaptobenzothiazole

Catalog No.
S607822
CAS No.
5331-91-9
M.F
C7H4ClNS2
M. Wt
201.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-mercaptobenzothiazole

CAS Number

5331-91-9

Product Name

5-Chloro-2-mercaptobenzothiazole

IUPAC Name

5-chloro-3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)

InChI Key

NKYDKCVZNMNZCM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2

Synonyms

5-chloro-2-mercaptobenzothiazole

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Analysis of Lipopolysaccharide

Synthesis of Mixed Ligand Silver (I) Chloride Complex

5-Chloro-2-mercaptobenzothiazole is a chemical compound with the molecular formula C7H4ClNS2C_7H_4ClNS_2 and a CAS number of 5331-91-9. It is characterized by a light yellow solid appearance and is odorless. This compound is a derivative of benzothiazole, featuring a chlorine atom and a thiol group, which contribute to its unique chemical properties. Its melting point ranges from 196.0 to 202.0 °C, indicating stability under normal conditions .

  • Analysis of peptidoglycan muropeptides: CMBT has been employed in the analysis of peptidoglycan, a major component of bacterial cell walls []. The exact mechanism by which it interacts with peptidoglycan is not fully elucidated, but it might involve interactions with the thiol group and the thione functionality.

CMBT can pose some safety hazards:

  • Toxicity: Studies indicate moderate toxicity in animals, with an LD50 (lethal dose for 50% of test population) of 3200 mg/kg body weight in rats [].
  • Skin and eye irritant: CMBT can cause irritation upon contact with skin and eyes [].

Precautionary measures include wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling CMBT [].

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Thiol Reactions: The thiol group can participate in oxidation reactions, forming disulfides or sulfonic acids.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazole derivatives.

These reactions make it useful in synthesizing various organic compounds and materials .

Research indicates that 5-chloro-2-mercaptobenzothiazole exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against certain bacteria and fungi, making it a candidate for use in pharmaceuticals and agricultural applications. Additionally, its potential cytotoxicity has been studied in various cell lines, suggesting further exploration into its therapeutic applications .

Several methods exist for synthesizing 5-chloro-2-mercaptobenzothiazole:

  • From Benzothiazole Derivatives: By reacting 2-mercaptobenzothiazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Via Electrophilic Aromatic Substitution: Chlorination of 2-mercaptobenzothiazole using chlorine gas or other chlorinating agents under controlled conditions.
  • Multistep Synthesis: Involves the formation of intermediate compounds that are subsequently converted to the target compound through various chemical transformations .

5-Chloro-2-mercaptobenzothiazole finds applications in various fields:

  • Rubber Industry: Used as a vulcanization accelerator in rubber production.
  • Agriculture: Acts as a fungicide and bactericide in crop protection products.
  • Pharmaceuticals: Explored for its antimicrobial properties and potential therapeutic uses.
  • Analytical Chemistry: Utilized as a matrix in mass spectrometry for sublimation applications .

Studies on the interactions of 5-chloro-2-mercaptobenzothiazole with biological systems have revealed insights into its mechanism of action. It may interact with cellular enzymes and proteins, leading to alterations in metabolic pathways. Additionally, research indicates potential synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against resistant strains of bacteria and fungi .

Similar Compounds

Several compounds share structural similarities with 5-chloro-2-mercaptobenzothiazole. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-MercaptobenzothiazoleLacks chlorine atomWidely used as a vulcanization accelerator
4-Methyl-2-mercaptobenzothiazoleMethyl group substitutionExhibits different biological activity
BenzothiazoleBase structure without thiol groupServes as a precursor for many derivatives

These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical reactivity and biological activity .

XLogP3

3

UNII

R9099U429R

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5331-91-9

Wikipedia

5-chloro-2-mercaptobenzothiazole

Dates

Modify: 2023-08-15
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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